molecular formula C15H14N6O B2707019 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 109442-38-8

1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea

Cat. No.: B2707019
CAS No.: 109442-38-8
M. Wt: 294.318
InChI Key: YFGOFFSUIUOALE-UHFFFAOYSA-N
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Description

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives It features a phenyl group attached to a urea moiety, which is further substituted with a phenyl-tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves the reaction of phenyl isocyanate with 1-phenyl-1H-tetrazole-5-methanol. The reaction is carried out in the presence of a suitable base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:

Phenyl isocyanate+1-phenyl-1H-tetrazole-5-methanolThis compound\text{Phenyl isocyanate} + \text{1-phenyl-1H-tetrazole-5-methanol} \rightarrow \text{this compound} Phenyl isocyanate+1-phenyl-1H-tetrazole-5-methanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-phenyl-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety is known to mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1H-tetrazol-5-yl)urea
  • 1-Phenyl-3-(1H-tetrazol-5-yl)thiourea
  • 1-Phenyl-3-(1H-tetrazol-5-yl)carbamate

Uniqueness

1-Phenyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both phenyl and tetrazole groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-phenyl-3-[(1-phenyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOFFSUIUOALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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